molecular formula C26H26BrN3O5 B393275 ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B393275
M. Wt: 540.4g/mol
InChI Key: PQEDXNAPICZJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, such as amino, bromophenyl, nitrophenyl, and ester groups, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the bromophenyl group: This step involves a bromination reaction using bromine or a brominating agent.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to interact with various biological pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chlorophenyl)-1-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl 2-amino-4-(4-fluorophenyl)-1-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

The uniqueness of ETHYL 2-AMINO-4-(4-BROMOPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in the presence of the bromophenyl group, which can enhance its biological activity and provide opportunities for further functionalization

Properties

Molecular Formula

C26H26BrN3O5

Molecular Weight

540.4g/mol

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26BrN3O5/c1-4-35-25(32)23-21(15-8-10-16(27)11-9-15)22-19(13-26(2,3)14-20(22)31)29(24(23)28)17-6-5-7-18(12-17)30(33)34/h5-12,21H,4,13-14,28H2,1-3H3

InChI Key

PQEDXNAPICZJTQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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